Aspirin eugenol ester

Toxicology Safety Pharmacology Drug Development

Aspirin eugenol ester (AEE) is a synthetic compound formed by the esterification of aspirin and eugenol via a prodrug strategy. It has been investigated for its anti-inflammatory, analgesic, antipyretic, antiplatelet, and antithrombotic properties.

Molecular Formula C19H18O5
Molecular Weight 326.3 g/mol
Cat. No. B1263727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspirin eugenol ester
Synonymsaspirin eugenol ester
Molecular FormulaC19H18O5
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)CC=C)OC
InChIInChI=1S/C19H18O5/c1-4-7-14-10-11-17(18(12-14)22-3)24-19(21)15-8-5-6-9-16(15)23-13(2)20/h4-6,8-12H,1,7H2,2-3H3
InChIKeyPVMKDHNAJBHURS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aspirin Eugenol Ester (AEE): A Prodrug Candidate for Inflammation and Thrombosis with Differentiated Safety and Multi-Target Activity


Aspirin eugenol ester (AEE) is a synthetic compound formed by the esterification of aspirin and eugenol via a prodrug strategy [1]. It has been investigated for its anti-inflammatory, analgesic, antipyretic, antiplatelet, and antithrombotic properties [2]. The primary rationale for its development was to retain the therapeutic effects of its parent molecules while mitigating their well-documented adverse effects, such as the gastrointestinal ulceration associated with aspirin and the irritative nature of eugenol [3].

Prodrug pharmacology studies: AEE is suited for investigating esterase-mediated conversion to salicylic acid and eugenol metabolites in vivo.
Thrombosis and platelet signaling: Reported antithrombotic model-response context supports its use in platelet aggregation, hemorheology, and TXB2/6-keto-PGF1α pathway research.
Multi-omics mechanistic profiling: Distinct proteomic and metabolomic signatures make AEE a tool for studying TCA cycle, lipid metabolism, and complement/coagulation pathway divergence.

Why Aspirin Eugenol Ester is Not a Simple Substitute for Aspirin or Eugenol in Research and Development


Simple substitution of aspirin or eugenol for AEE, or their co-administration, fails to recapitulate AEE's distinct pharmacological profile. As a prodrug, AEE is metabolized in vivo to its active precursors, but this does not equate to a simple additive effect [1]. Studies demonstrate that at equimolar doses, AEE exerts a distinct and often superior therapeutic effect on platelet aggregation and thrombosis compared to aspirin, eugenol, or their physical combination [2]. Furthermore, multi-omics analyses reveal that AEE modulates different metabolic and proteomic pathways than its precursors, confirming a unique mechanism of action that cannot be achieved by generic substitution [3].

Aspirin co-administration
May not reproduce AEE's prodrug-driven pharmacokinetic profile; distinct in vivo hydrolysis alters the temporal release of active moieties.
Eugenol or aspirin alone
Multi-omics data show pathway modulation (TCA cycle, lipid metabolism) differs from precursors, so mechanism-of-action context may not transfer.
Physical mixture of aspirin + eugenol
Equimolar combination lacks the ester-linked prodrug entity; reported platelet aggregation and protein-level responses may diverge.

Quantitative Comparative Evidence for Aspirin Eugenol Ester (AEE) vs. Aspirin and Eugenol


AEE Demonstrates Significantly Lower Acute Toxicity Compared to Its Precursors in Rodent Models

AEE exhibits a substantially improved safety profile compared to its parent compounds. The acute toxicity of AEE is markedly lower. One study reports the acute toxicity of AEE is approximately 50 times lower than that of aspirin and 3.7 times lower than that of eugenol [1]. A subsequent 15-day subchronic toxicity study established a no-observed-adverse-effect level (NOAEL) for AEE at 50 mg/kg/day [2].

Acute toxicity comparison
Head-to-head
AEE reported ~50× lower acute toxicity vs aspirin; ~3.7× lower vs eugenol in rodent models
Reported safety-margin endpoint context supports model studies where precursor toxicity may confound readouts
NOAEL 50 mg/kg/day in 15-day subchronic rat study
Toxicology Safety Pharmacology Drug Development

AEE Exhibits Superior In Vivo Antithrombotic and Antiplatelet Effects Compared to Equimolar Doses of Its Precursors

In a rat model of thrombosis, oral administration of AEE (dosed at 18, 36, and 72 mg/kg) for seven days led to a more significant inhibition of ADP- and AA-induced platelet aggregation compared to equimolar doses of aspirin (20 mg/kg) and eugenol (18 mg/kg) [1]. The study concluded that AEE produced 'more positive therapeutic effects than its precursors under the same molar quantity' [1].

Antithrombotic model response
Head-to-head
AEE (18–72 mg/kg) produced more marked inhibition of ADP/AA-induced platelet aggregation vs equimolar aspirin (20 mg/kg) or eugenol (18 mg/kg) in rat tail thrombosis model
Reported endpoint-response context: AEE effects exceeded those of precursors under same molar quantity
7-day oral pretreatment; TXB2/6-keto-PGF1α ratio normalized
Thrombosis Platelet Aggregation Cardiovascular Disease

AEE Shows Enhanced Downregulation of Key Pro-Inflammatory and Pro-Thrombotic Proteins

In healthy rats, a 7-day oral regimen of AEE resulted in a significant reduction in the concentrations of COX-1, COX-2, CRP, and ALOX5 compared to both a control group and aspirin-treated group (P < 0.01) [1]. The study explicitly notes that the drug effects of AEE on these five proteins were 'stronger than aspirin and eugenol' [1].

Inflammatory protein modulation
Head-to-head
AEE reduced COX-1, COX-2, CRP, ALOX5, and FII concentrations (P<0.01 vs control and aspirin) in healthy rat model
Reported stronger pathway modulation context vs precursors; supports COX/LOX pathway research
7-day oral regimen; ELISA quantification
Inflammation COX Inhibition Thrombosis Mechanism

Multi-Omics Analysis Reveals a Distinct Mechanism of Action for AEE in Thrombosis Prevention

An integrated proteomics and metabolomics study on a rat thrombosis model found a clear separation in plasma metabolic profiles between AEE, aspirin, and eugenol treatment groups [1]. AEE uniquely improved proteins in the TCA cycle and lipid metabolism, whereas aspirin and eugenol modulated different pathways such as the complement system and coagulation cascades, respectively [1]. This indicates AEE acts via a distinct molecular mechanism to combat thrombosis.

Multi-omics pathway divergence
Class-level
AEE uniquely improved 3 TCA cycle and 3 lipid metabolism proteins; aspirin and eugenol affected complement/coagulation cascades and amino acid pathways respectively
Distinct mechanism-of-action context; not a functional analog of precursors
Plasma proteomics/metabolomics in rat thrombosis model
Metabolomics Proteomics Mechanism of Action Thrombosis

AEE's Intestinal Absorption is Mediated by Passive Transport in Caco-2 Cell Model

Studies in a Caco-2 cell monolayer model show that AEE is rapidly metabolized to salicylic acid (SA), and the transport of this metabolite across the epithelial barrier is passive [1]. The efflux ratio (ER) was determined to be less than 1, confirming a passive transport mechanism [1]. However, it is also noted that the oral bioavailability of AEE is poor [1].

Intestinal transport (Caco-2)
Assay context
Salicylic acid metabolite transported passively; efflux ratio <1; AEE oral bioavailability reported as poor
Passive transport mechanism and low bioavailability context inform ADME study design and formulation needs
Caco-2 monolayer model
Pharmacokinetics ADME Caco-2 Bioavailability

Validated Research and Development Applications for Aspirin Eugenol Ester Based on Comparative Evidence


Preclinical Studies of Thrombosis and Cardiovascular Disease Requiring Safer Antiplatelet Therapy

Given its demonstrated superior antithrombotic efficacy over equimolar aspirin or eugenol in a rat model and its distinct mechanism of action [1], AEE is an ideal candidate for preclinical research into novel antiplatelet and antithrombotic therapies. Its use is particularly indicated in chronic disease models where the long-term gastrointestinal toxicity of aspirin would be a confounding factor or limit dosing, as AEE mitigates this side effect [2].

Investigational Use as a Chemical Probe for Dissecting COX-Mediated Inflammatory and Thrombotic Pathways

AEE's enhanced potency in downregulating COX-1, COX-2, and associated inflammatory proteins compared to aspirin and eugenol [3] makes it a valuable tool compound for mechanistic studies. Researchers investigating the nuanced roles of COX isoforms and downstream effectors in inflammation and thrombosis can utilize AEE to achieve a stronger, distinct pharmacological effect compared to standard agents, aiding in pathway dissection and target validation.

Formulation Science and Prodrug Development Research

AEE serves as an excellent case study for prodrug design. Its synthesis aimed to improve the safety profile of aspirin while retaining efficacy [4]. The confirmed pharmacokinetic profile, showing rapid metabolism and passive intestinal transport but poor overall bioavailability [5], presents a clear research opportunity. It is an ideal candidate for formulation studies focused on enhancing bioavailability, such as developing novel drug delivery systems (e.g., nanoparticles, lipid-based carriers) to overcome absorption barriers.

Multi-Omics Research into Drug Action and Metabolic Reprogramming

The unique metabolic and proteomic signature of AEE treatment, distinct from its precursors [6], positions it as a powerful tool for systems pharmacology research. Studies can leverage AEE to probe how drug-induced modulation of the TCA cycle, lipid metabolism, and amino acid pathways contributes to therapeutic outcomes in thrombosis and inflammation. This can generate novel hypotheses about disease mechanisms and identify new therapeutic targets.

Application
Selection Property
Validation Focus
Thrombosis and platelet signaling research
Prodrug-derived antiplatelet model response
Platelet aggregation, TXB2/6-keto-PGF1α, and hemorheology endpoints
COX/LOX pathway mechanistic studies
Enhanced COX-1/COX-2 and ALOX5 modulation context
Protein-level downregulation vs precursors; model-response validation
Prodrug formulation and ADME research
Passive intestinal transport and low oral bioavailability
Bioavailability-enhancing formulation strategies; Caco-2 permeability profiling
Multi-omics and systems pharmacology
Unique proteomic/metabolomic signature
TCA cycle, lipid metabolism, and pathway divergence analysis vs aspirin/eugenol
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